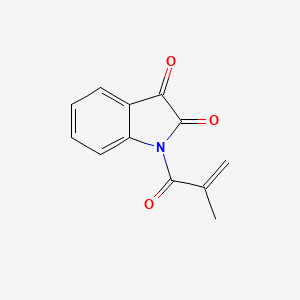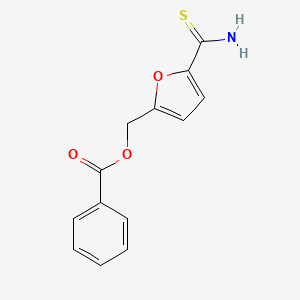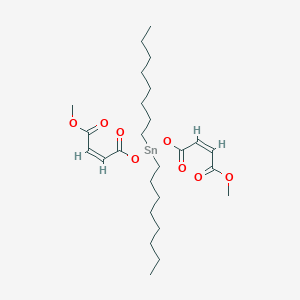
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and an oxo group attached to the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an indole ring.
3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde: Another related compound with a pyrazole ring and an additional aldehyde group.
Uniqueness
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy is unique due to its indole ring structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
57309-27-0 |
|---|---|
分子式 |
C15H12NO2 |
分子量 |
238.26 g/mol |
InChI |
InChI=1S/C15H12NO2/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16(15)18/h2-10H,1H3 |
InChIキー |
HVHOGUXXTHAIQT-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C2=CC=CC=C2N1[O])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)


![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)



![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)


